1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide
Description
1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative characterized by a 3-fluorobenzyl substituent at position 1, a ketone group at position 6, and a carboxamide moiety linked to a pyridin-2-yl group at position 2.
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-oxo-N-pyridin-2-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2/c18-13-5-3-4-12(10-13)11-22-16(23)8-7-14(21-22)17(24)20-15-6-1-2-9-19-15/h1-10H,11H2,(H,19,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAOYSWJZBHCMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the dihydropyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the pyridinyl group: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the dihydropyridazine core.
Attachment of the fluorobenzyl group: This can be done through a Friedel-Crafts alkylation reaction using 3-fluorobenzyl chloride and an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halides, nucleophiles, and electrophiles can be used under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituent groups, which influence electronic, steric, and pharmacokinetic properties. Below is a comparative analysis based on available evidence:
Substituent Variations in the Benzyl Group
- Target Compound : 3-fluorobenzyl group introduces meta-fluorine, creating a dipole moment that may enhance electrostatic interactions with target proteins. The meta position reduces steric hindrance compared to ortho-substituted analogs .
- 1-(4-methylbenzyl)-6-oxo-N-(pyridin-2-ylmethyl)-1,6-dihydropyridazine-3-carboxamide () : The 4-methylbenzyl group replaces fluorine with a methyl group at the para position. Methyl is electron-donating, increasing electron density on the aromatic ring, which may weaken π-π stacking interactions compared to the fluorinated analog. The para substitution may also alter binding pocket accessibility .
- 1-[(4-fluorophenyl)methyl]-6-oxo-N-(propan-2-yl)-1,6-dihydropyridazine-3-carboxamide (BK45464, ) : The para-fluorine in this compound could enhance metabolic stability compared to the meta-fluorine in the target compound. However, para substitution may lead to distinct steric or electronic effects in target engagement .
Amide Substituent Modifications
- Pyridin-2-ylmethyl Group () : A methylene spacer between the pyridine and carboxamide introduces conformational flexibility, which could reduce binding specificity compared to the rigid pyridin-2-yl group in the target compound .
- This trade-off may limit bioavailability in aqueous environments .
Molecular Weight and Physicochemical Properties
†Estimated based on similar structures; exact values require experimental validation.
Research Implications and Limitations
- Electronic Effects : Fluorine’s electronegativity in the target compound may enhance binding to electron-rich regions in biological targets, whereas methyl or isopropyl groups prioritize hydrophobic interactions .
- Structural Characterization : Tools like SHELX () could resolve crystallographic data to compare binding modes and confirm substituent-induced conformational changes .
- Data Gaps: No direct biological or pharmacokinetic data are provided in the evidence. Experimental studies are needed to validate hypotheses regarding potency, selectivity, and ADME profiles.
Biological Activity
1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-yl)-1,6-dihydropyridazine-3-carboxamide (CAS Number: 1040663-95-3) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 324.31 g/mol. The structure features a pyridazine ring, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 324.31 g/mol |
| CAS Number | 1040663-95-3 |
The compound's biological activity is primarily attributed to its ability to interact with various molecular targets within cells. Its structure allows for enhanced binding affinity to specific proteins involved in cellular signaling pathways. For instance, the presence of the fluorobenzyl group may enhance lipophilicity, facilitating better membrane penetration and receptor interaction.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including HeLa and A375 cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Table 1: Inhibition Data for Related Compounds
| Compound | Target | IC50 (µM) |
|---|---|---|
| 1-(3-fluorobenzyl)-6-oxo-N-(pyridin-2-yl) | CDK2 | 0.36 |
| CDK9 | 1.8 | |
| Other Analogues | Various | Varies |
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Preliminary studies suggest efficacy against certain bacterial strains, potentially through inhibition of bacterial enzymes or disruption of cell wall synthesis.
Case Studies
A notable study explored the effects of related dihydropyridazine derivatives on tumor growth in xenograft models. The results demonstrated a significant reduction in tumor size when treated with these compounds compared to controls, suggesting their potential as therapeutic agents in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
